molecular formula C9H9N2NaO6S2 B13614378 Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate

Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate

Cat. No.: B13614378
M. Wt: 328.3 g/mol
InChI Key: JUFADRGSPKCTKC-UHFFFAOYSA-M
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Description

Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate is a complex organic compound with a unique structure that includes a nitrophenyl group, a carbamoyl group, and a sulfanyl-sulfonate moiety

Properties

Molecular Formula

C9H9N2NaO6S2

Molecular Weight

328.3 g/mol

IUPAC Name

sodium;1-nitro-4-(3-sulfonatosulfanylpropanoylamino)benzene

InChI

InChI=1S/C9H10N2O6S2.Na/c12-9(5-6-18-19(15,16)17)10-7-1-3-8(4-2-7)11(13)14;/h1-4H,5-6H2,(H,10,12)(H,15,16,17);/q;+1/p-1

InChI Key

JUFADRGSPKCTKC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCSS(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial step often includes the nitration of a phenyl compound to introduce the nitro group. This is followed by the introduction of the carbamoyl group through a reaction with an appropriate amine. The final step involves the formation of the sulfanyl-sulfonate moiety, which can be achieved through a reaction with sodium sulfite under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control the reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl-sulfonate moiety can form strong interactions with metal ions and other electrophilic species. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Sodium sulfonate derivatives: Compounds with similar sulfonate groups but different substituents.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups but different functional groups.

Uniqueness

Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and sulfanyl-sulfonate groups allows for a wide range of chemical transformations and interactions, making it a versatile compound for various applications.

Biological Activity

Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate is a complex organic compound with significant biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in scientific research and medicine.

Chemical Structure and Properties

This compound features a sulfonate group, a nitrophenyl group, and a carbamoyl group, which contribute to its unique reactivity and biological activity. The chemical formula is represented as C9H10N2O6S2C_9H_{10}N_2O_6S_2.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

  • Covalent Bond Formation : The compound can form covalent bonds with amino acid residues in proteins, modulating enzyme activity or receptor function.
  • Signal Transduction : It may influence various signal transduction pathways, leading to altered cellular responses.

Toxicity Assessments

Toxicity studies are crucial for understanding the safety profile of this compound. In general, compounds in this class have demonstrated varying degrees of toxicity. For example, ammonium derivatives have been noted to cause skin irritation and are harmful if ingested . Further research is needed to establish the specific toxicological profile of this compound.

Case Studies

  • In Vitro Studies : In vitro assays have shown that related sulfonamides can inhibit certain enzymatic activities, suggesting that this compound may also possess similar inhibitory effects.
  • Animal Models : Animal studies involving compounds with structural similarities have reported effects on tumor growth inhibition and modulation of immune responses. These findings highlight the potential therapeutic applications of this compound in cancer treatment.

Comparative Analysis

Compound TypeBiological ActivityToxicity Level
This compoundPotential anticancer properties; enzyme modulationHarmful if swallowed; causes skin irritation
Related SulfonamidesAntimicrobial and anticancer effectsVaries by structure; generally low to moderate

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